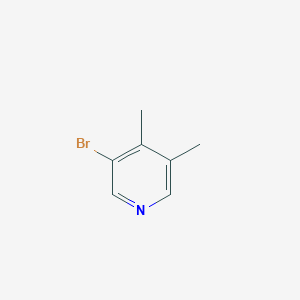

3-Bromo-4,5-dimethylpyridine

Overview

Description

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves carbon-carbon coupling reactions, as seen in the preparation of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Another synthesis approach is the condensation reaction, which was used to create 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole . Additionally, lithiation reactions have been employed to generate pyrrole-2-carboxaldehydes from 3-bromo-6-dimethylamino-1-azafulvene . The bromination of pyridines is another common synthetic route, as demonstrated by the exclusive formation of 2-bromo-5-dimethylaminopyridine from 3-dimethylaminopyridine .

Molecular Structure Analysis

X-ray diffraction (XRD) is a powerful tool for determining the molecular structure of brominated pyridines. The crystal structures of related compounds, such as 3-bromo-5-hydroxy-2,6-dimethylpyridine, have been determined, revealing details like molecular conformation and hydrogen bonding patterns . The structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has also been elucidated using XRD, showing intramolecular hydrogen bonding and crystal packing stabilized by various interactions .

Chemical Reactions Analysis

The chemical reactivity of brominated pyridines can be influenced by the presence of substituents on the pyridine ring. For instance, the presence of bromine atoms can facilitate further functionalization, as seen in the synthesis of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine . The nonclassical noncovalent interactions, such as those between aryl bromine and ionic metal bromide, can also control the structure and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be characterized using various spectroscopic techniques, such as FT-IR, UV-Vis, and NMR spectroscopy. The vibrational assignment of bands in the FT-IR and Raman spectra can provide insights into the nature of hydrogen bonding in compounds like 3-bromo-5-hydroxy-2,6-dimethylpyridine . Density functional theory (DFT) calculations, including frontier molecular orbital (FMO) analysis and molecular electrostatic potential (MEP) mapping, can predict the bioactivity and chemical reactivity of these molecules . Nonlinear optical properties have also been computed for some brominated pyridines, indicating potential applications in material science .

Scientific Research Applications

Synthesis of Rupatadine

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 3-Bromo-4,5-dimethylpyridine is a key intermediate in the synthesis of Rupatadine, a drug used in the treatment of seasonal and allergic rhinitis .

- Methods of Application: The synthesis involves using 5-methylnicotinic acid as the starting material. The acid is first esterified with methanol in the presence of thionyl chloride. The resulting methyl 5-methylnicotinate is then reduced with sodium borohydride in methanol to furnish (5-methylpyridin-3-yl)methanol .

- Results: This method is environmentally friendly and suitable for large-scale industrial production. It yields 3-(Bromomethyl)-5-methylpyridine bromide in an overall yield of 66% of a four-step procedure starting with 5-methylnicotinic acid .

Organic Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: 3-Bromo-4,5-dimethylpyridine has been used in organic synthesis as a starting material for the synthesis of other compounds.

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source.

- Results: The specific results or outcomes obtained are not provided in the source.

Treatment of Diseases Related to cMet Kinases

- Scientific Field: Medical Chemistry

- Application Summary: Pyrazolopyrimidine derivatives substituted by a reaction with 3-Bromo-4,5-dimethylpyridine show an increased activity against diseases related to the dysregulation of cMet kinases .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: These derivatives could potentially be useful in the treatment of non-small-cell lung carcinomas, gastric and esophageal carcinomas .

Treatment of p38 Kinase-Mediated Diseases

- Scientific Field: Medical Chemistry

- Application Summary: Analogues related to 3-Bromo-4,5-dimethylpyridine are useful in the treatment of p38 kinase-mediated diseases .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: These analogues could potentially be useful in the treatment of diseases such as lymphoma and auto-inflammatory disease .

Synthesis of Pyrazolopyrimidine Derivatives

- Scientific Field: Medical Chemistry

- Application Summary: Pyrazolopyrimidine derivatives substituted by a reaction with 3-Bromo-4,5-dimethylpyridine show an increased activity against diseases related to the dysregulation of cMet kinases .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: These derivatives could potentially be useful in the treatment of non-small-cell lung carcinomas, gastric and esophageal carcinomas .

Treatment of p38 Kinase-Mediated Diseases

- Scientific Field: Medical Chemistry

- Application Summary: Analogues related to 3-Bromo-4,5-dimethylpyridine are useful in the treatment of p38 kinase-mediated diseases .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: These analogues could potentially be useful in the treatment of diseases such as lymphoma and auto-inflammatory disease .

Safety And Hazards

The safety information for 3-Bromo-4,5-dimethylpyridine includes several hazard statements: H302-H315-H319-H332-H335 . This suggests that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name |

3-bromo-4,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNHLCQMASFRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554060 | |

| Record name | 3-Bromo-4,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,5-dimethylpyridine | |

CAS RN |

27063-98-5 | |

| Record name | 3-Bromo-4,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27063-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

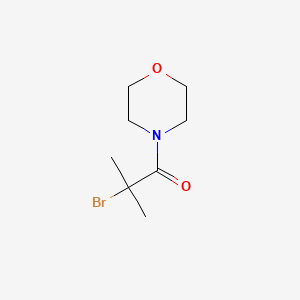

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

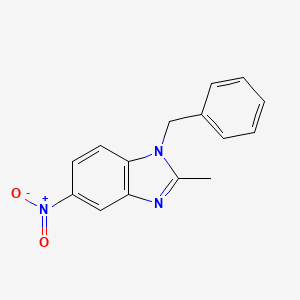

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)

![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)